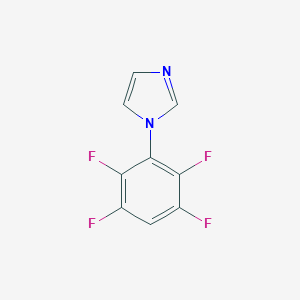

1-(2,3,5,6-Tetrafluorophenyl)imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,5,6-tetrafluorophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4N2/c10-5-3-6(11)8(13)9(7(5)12)15-2-1-14-4-15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDDTFQPQTOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=C(C(=CC(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350815 | |

| Record name | 1-(2,3,5,6-Tetrafluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124005-68-1 | |

| Record name | 1-(2,3,5,6-Tetrafluorophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3,5,6-Tetrafluorophenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct N-Arylation Approaches

Direct N-arylation methods are a common strategy for synthesizing N-aryl imidazoles. These approaches involve the reaction of an imidazole (B134444) salt or a neutral imidazole with a suitable polyfluorinated aromatic compound.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the formation of C-N bonds, particularly with electron-deficient aromatic rings like those found in polyfluoroarenes. nih.gov The high electronegativity of the fluorine atoms renders the aromatic ring susceptible to attack by nucleophiles. nih.gov In the context of synthesizing 1-(2,3,5,6-tetrafluorophenyl)imidazole, this reaction typically involves the deprotonation of imidazole with a base to form the imidazolide anion, which then acts as the nucleophile.

The imidazolide anion attacks the electron-deficient tetrafluorinated benzene ring, leading to the displacement of a fluoride ion and the formation of the desired product. The reaction is often carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to stabilize the charged intermediates. The choice of base is crucial and can influence the reaction rate and yield. Common bases include sodium hydride, potassium carbonate, and organic bases like triethylamine.

The general mechanism for the SNAr reaction is a two-step addition-elimination process that proceeds through a Meisenheimer complex. nih.gov However, some studies suggest that these reactions may proceed through a concerted mechanism. nih.gov

| Polyfluoroarene | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Hexafluorobenzene | Imidazole | NaH | DMF | 25-100 | Variable |

| Pentafluorobenzene | Imidazole | K2CO3 | DMSO | 80-120 | Good |

| 1,2,4,5-Tetrafluorobenzene | Imidazole | Triethylamine | Acetonitrile | Reflux | Moderate |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-N bonds. Both palladium and copper-based catalytic systems have been successfully employed for the N-arylation of imidazoles. mit.eduorganic-chemistry.org

Copper-Catalyzed N-Arylation: The Ullmann condensation, a classical copper-catalyzed reaction, has been significantly improved with the development of various ligands that allow the reaction to proceed under milder conditions. organic-chemistry.org These reactions typically involve a copper(I) or copper(II) salt as the catalyst, a ligand, a base, and a suitable solvent. organic-chemistry.orgscirp.org A variety of ligands, including phenanthrolines and Salen-type ligands, have been shown to be effective in promoting the N-arylation of imidazoles with aryl halides. scirp.orgresearchgate.net The reaction is believed to proceed through an oxidative addition, reductive elimination pathway.

Palladium-Catalyzed N-Arylation: Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is another powerful method for forming C-N bonds. mit.edu These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction and can influence both the yield and the regioselectivity of the arylation. mit.edu While highly effective, the cost of palladium can be a drawback for large-scale synthesis.

| Catalyst System | Aryl Source | Ligand | Base | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Copper(I)/Ligand | Aryl Halide/Boronic Acid | Phenanthrolines, Salen | Cs2CO3, K3PO4 | DMSO, DMF | Lower cost catalyst | Can require higher temperatures |

| Palladium/Ligand | Aryl Halide/Triflate | Biarylphosphines | NaOtBu, K2CO3 | Toluene, Dioxane | High efficiency, broad scope | Higher cost catalyst |

Multi-Component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. rsc.org Several MCRs are known for the synthesis of the imidazole ring.

The Debus-Radziszewski imidazole synthesis is a well-established multi-component reaction for the formation of imidazoles. wikipedia.orgnih.gov This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia or a primary amine. wikipedia.orgijprajournal.com To synthesize this compound using this method, 2,3,5,6-tetrafluoroaniline would be used as the primary amine component.

The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and the amine, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org The reaction can be carried out under various conditions, including conventional heating and microwave irradiation. nih.gov The use of catalysts such as ammonium fluoride can also promote the reaction. devagirijournals.com

Cycloaddition reactions represent another powerful strategy for the construction of heterocyclic rings. While direct [3+2] cycloadditions to form the this compound are less common, related strategies involving the cycloaddition of nitrile ylides to their imidoyl chloride precursors have been reported for the synthesis of other substituted imidazoles. semanticscholar.org This approach involves the generation of a nitrile ylide, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile. semanticscholar.org The application of such methods to the synthesis of the target molecule would likely involve the use of a precursor containing the 2,3,5,6-tetrafluorophenyl group.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that can offer significant advantages over traditional batch methods, including improved efficiency, safety, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.gov Microwave-assisted synthesis has been successfully applied to the Debus-Radziszewski reaction and other methods for imidazole synthesis. mdpi.comtubitak.gov.tr The rapid heating provided by microwaves can accelerate the rate of reaction, allowing for the rapid synthesis of libraries of compounds for screening purposes.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. researchgate.netnih.gov In a flow synthesis, reactants are continuously pumped through a reactor, where they mix and react. The product is then collected at the outlet of the reactor. This technique has been applied to the synthesis of various heterocyclic compounds, including imidazoles and triazoles. researchgate.netnih.gov A flow-based approach to the synthesis of this compound could offer a more efficient and scalable route to this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a primary tool for accelerating reaction rates, often leading to higher yields and cleaner products in significantly reduced timeframes. The synthesis of substituted imidazoles is a field where this technology has been successfully applied. rasayanjournal.co.in The primary mechanism for the formation of this compound would likely be a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole anion displaces a fluoride from a precursor like pentafluorobenzene. Microwave irradiation is known to dramatically enhance SNAr reactions. cem.comniscpr.res.in

While specific literature detailing the microwave-assisted synthesis of this compound is scarce, extensive research on analogous tri- and tetrasubstituted imidazoles demonstrates the general conditions and effectiveness of this approach. ias.ac.innih.govtubitak.gov.tr These reactions are often performed under solvent-free conditions or in high-boiling point green solvents like ionic liquids, which couple efficiently with microwave energy. rasayanjournal.co.inniscpr.res.in The use of a catalyst, often a simple acid or base, is typical to facilitate the reaction. rasayanjournal.co.in

Table 1: Examples of Microwave-Assisted Synthesis of Substituted Imidazoles Note: The following data represents general conditions for the synthesis of various substituted imidazoles, illustrating the potential parameters applicable to the target compound.

| Reactants | Catalyst | Conditions | Time | Yield (%) | Reference |

| Benzil, Aldehyde, NH₄OAc | (NH₄)₆Mo₇O₂₄·4H₂O | 100 W, Solvent-free | 10 min | High | ias.ac.in |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Amines, NH₄OAc | p-Toluenesulfonic acid | 200 W, 100 °C, Ethyl Alcohol | 60-80 min | 46-80% | nih.govtubitak.gov.tr |

| Benzil, 4-Chlorobenzaldehyde, NH₄OAc | Glyoxylic acid | 800 W, Solvent-free | 1.5 min | 98% | rasayanjournal.co.in |

| Chloronitrobenzenes, Amines | None | 800 W, [bmim][BF₄] | 4-10 min | 82-95% | niscpr.res.in |

Green Chemistry Approaches (e.g., Heterogeneous Catalysis)

Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly important in chemical synthesis. Heterogeneous catalysts are central to this approach as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

The N-arylation of imidazoles is a key reaction that has been successfully adapted to green chemistry principles. organic-chemistry.org One of the most promising routes for synthesizing the target compound is the Chan-Lam coupling reaction, which involves coupling an N-H containing heterocycle (imidazole) with an arylboronic acid. This reaction can be catalyzed by heterogeneous copper catalysts, such as copper(I) oxide or copper-exchanged fluorapatite, under mild, base-free conditions at room temperature. organic-chemistry.org This method avoids the use of harsh reagents and simplifies product purification.

Numerous other heterogeneous catalysts have been developed for imidazole synthesis, including metal-organic frameworks (MOFs), and various supported catalysts on silica or magnetic nanoparticles. nih.govmdpi.comrsc.org These catalysts offer high efficiency, stability, and recyclability, making them ideal for sustainable chemical production. ias.ac.in

Table 2: Examples of Heterogeneous Catalysts in Imidazole Synthesis Note: This table showcases various recyclable catalysts used for synthesizing different imidazole derivatives, highlighting green chemistry strategies.

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference |

| Copper(I) oxide | N-arylation of azoles | Methanol | Room temperature, base-free, recyclable | organic-chemistry.org |

| MIL-101(Cr) (MOF) | One-pot synthesis of 2,4,5-trisubstituted imidazoles | Solvent-free | High yield, short reaction time, reusable | mdpi.com |

| Sulphamic acid-functionalized magnetic nanoparticles (SA-MNPs) | Synthesis of trisubstituted imidazoles | Solvent-free | Easy magnetic separation, reusable | ias.ac.in |

| Cu@imine/Fe₃O₄ MNPs | Synthesis of 1,2,4,5-tetrasubstituted imidazoles | Solvent-free | Low catalyst loading, rapid, reusable for six runs | rsc.org |

Synthesis of Precursors and Derivatives

The synthesis of this compound relies on the availability of highly fluorinated aromatic precursors. The chemistry of these precursors is well-established.

Precursors: Three primary precursors could be utilized for the synthesis of the target molecule, each corresponding to a different synthetic strategy:

Pentafluorobenzene: This is a key starting material for nucleophilic aromatic substitution (SNAr) reactions. The high electrophilicity of the carbon atoms, due to the five fluorine substituents, allows for direct reaction with nucleophiles like imidazole.

1-Bromo-2,3,5,6-tetrafluorobenzene (CAS 1559-88-2): This compound is an ideal precursor for transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination. scbt.com These reactions provide a reliable method for forming the N-aryl bond.

(2,3,5,6-Tetrafluorophenyl)boronic acid (CAS 511295-01-5): This boronic acid is the specific reagent required for a Chan-Lam coupling reaction with imidazole. sigmaaldrich.com This approach is often favored for its mild reaction conditions and tolerance of various functional groups.

The synthesis of these and related fluorinated precursors often begins with more fundamental fluorinated aromatics and involves standard organic transformations. chemicalbook.comorgsyn.org For example, fluorinated phenols can be synthesized from pentafluorobenzoic acid. chemicalbook.comgoogle.com

Derivatives: While the synthesis of derivatives from this compound is not extensively detailed in the surveyed literature, the unique properties of the tetrafluorophenyl group suggest potential applications. Polyfluorinated N-aryl substituents are known to be important for inducing specific electronic properties and can participate in non-covalent interactions like halogen bonding. researchgate.net Derivatives could be synthesized by further functionalizing the imidazole ring at the C2, C4, or C5 positions, or by modifying the single hydrogen on the tetrafluorophenyl ring, opening pathways to novel materials or biologically active compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-(2,3,5,6-Tetrafluorophenyl)imidazole, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for its structure and offers a window into the electronic interplay between the tetrafluorophenyl and imidazole (B134444) rings.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the imidazole ring. The proton at the C2 position typically appears as a singlet, while the protons at the C4 and C5 positions may appear as distinct signals or a single signal depending on the solvent and temperature, due to potential tautomerism. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the tetrafluorophenyl group. In similar imidazole derivatives, the C2-H proton signal can be found around 7.7-8.1 ppm, while the C4-H and C5-H protons resonate at approximately 7.1-7.3 ppm. researchgate.net

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The imidazole ring carbons are expected to have distinct chemical shifts, with the C2 carbon being the most downfield. The tetrafluorophenyl ring will exhibit signals characteristic of carbon atoms bonded to fluorine, showing complex splitting patterns due to C-F coupling. For related 2-phenyl substituted imidazoles, the imidazole carbon signals can be challenging to observe due to fast tautomerization in solution. mdpi.com

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected for the fluorine atoms due to the symmetry of the substitution pattern on the phenyl ring. The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of these signals. azom.com The chemical shifts and coupling constants (J-coupling) between the fluorine atoms provide valuable structural information. In analogous compounds like 1-(4-bromo-2,3,5,6-tetrafluorophenyl)imidazole, the fluorine signals appear as two distinct multiplets, characteristic of an AA'BB' spin system.

| ¹H NMR | Expected Chemical Shift (ppm) |

| H-2 (imidazole) | ~8.0 |

| H-4/H-5 (imidazole) | ~7.2 |

| H-4' (phenyl) | ~7.5 |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| C-2 (imidazole) | ~138 |

| C-4/C-5 (imidazole) | ~123 |

| C-ipso (phenyl) | ~115 |

| C-F (phenyl) | ~145 (d, ¹JCF) |

| ¹⁹F NMR | Expected Chemical Shift (ppm) |

| F-2'/F-6' | Specific multiplet |

| F-3'/F-5' | Specific multiplet |

Note: The data in the tables are estimated based on typical chemical shifts for imidazole and fluorinated phenyl derivatives and may vary depending on the solvent and experimental conditions.

While 1D NMR provides fundamental structural information, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the unambiguous assignment of all proton and carbon signals, especially for the imidazole ring where tautomerism can complicate spectral interpretation. researchgate.net These techniques reveal correlations between nuclei, allowing for the definitive mapping of the molecular structure.

Solid-state NMR (ssNMR) would be a powerful tool to study the structure and dynamics of this compound in the solid phase. preprints.orgemory.eduwikipedia.org This technique is particularly useful for characterizing crystalline and amorphous solids and can provide information on intermolecular interactions, polymorphism, and molecular motion. preprints.orgnih.gov For fluorinated compounds, ¹⁹F ssNMR is a sensitive probe of the local environment. nih.gov

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the imidazole ring, as well as the C-F and aromatic C=C stretching vibrations of the tetrafluorophenyl group. The C-H stretching vibrations of the imidazole ring are typically observed in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the imidazole ring usually appear in the 1600-1400 cm⁻¹ range. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region. For a similar compound, 4-(4-fluoro-phenyl)-1H-imidazole, C-C stretching bands of the fluorophenyl ring are observed at 1608 and 1563 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imidazole C-H Stretch | 3150 - 3000 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Imidazole Ring Stretch (C=N, C=C) | 1600 - 1450 |

| Aromatic Ring Stretch (C=C) | 1600 - 1400 |

| C-F Stretch | 1300 - 1100 |

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often dominated by vibrations of the molecular backbone and symmetric stretching modes. For this compound, the symmetric stretching vibrations of the tetrafluorophenyl ring are expected to give rise to strong Raman signals. In the case of 4-(4-fluoro-phenyl)-1H-imidazole, the imidazole ring C-C stretching vibrations were observed in the FT-Raman spectrum at 1513 and 1293 cm⁻¹. researchgate.net

A detailed assignment of the vibrational modes observed in the FT-IR and Raman spectra can be achieved through Normal Coordinate Analysis (NCA). aip.orgnih.gov This computational method involves calculating the theoretical vibrational frequencies and comparing them with the experimental data. Potential Energy Distribution (PED) analysis, a component of NCA, allows for the quantitative description of the contribution of each internal coordinate (such as bond stretching and angle bending) to a particular normal mode of vibration. This provides a more precise and reliable assignment of the vibrational bands than empirical correlations alone. For complex molecules like fluorinated aromatic compounds, NCA is crucial for a complete understanding of their vibrational spectra. aip.org

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is crucial for the unequivocal confirmation of a compound's elemental formula by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C₉H₄F₄N₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

An experimental HRMS measurement yielding a value within a few parts per million (ppm) of the theoretical mass provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Accurate Mass Determination of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₄F₄N₂ |

| Theoretical Exact Mass (Monoisotopic) | 216.03651 u |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. chemguide.co.uklibretexts.org

For this compound, the molecular ion peak (M⁺˙) would be observed at m/z 216. The most probable fragmentation pathways would involve the cleavage of the bond between the imidazole and tetrafluorophenyl rings, as well as fragmentation within the rings themselves. The energetic instability of the molecular ion leads it to break into smaller pieces, with the positively charged fragments being detected by the spectrometer. chemguide.co.uk

Key predicted fragmentation pathways include:

Cleavage of the C-N bond: This is often a primary fragmentation site in such bi-aryl systems. This cleavage can result in two major fragment ions:

A tetrafluorophenyl cation, [C₆HF₄]⁺, with an m/z of 149.

An imidazolyl cation, [C₃H₃N₂]⁺, with an m/z of 67.

Fragmentation of the Imidazole Ring: The imidazole ring can undergo characteristic fragmentation, often involving the loss of neutral molecules like hydrogen cyanide (HCN).

Fragmentation of the Phenyl Ring: The tetrafluorophenyl fragment may lose fluorine atoms or molecules of hydrogen fluoride (HF).

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (predicted) | Ion Formula | Description |

|---|---|---|

| 216 | [C₉H₄F₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [C₆HF₄]⁺ | Tetrafluorophenyl cation |

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in publicly available literature, the methodology of single-crystal X-ray diffraction would be the definitive method to determine its molecular structure. Analysis of structurally related compounds provides insight into the expected structural parameters.

For instance, the crystal structure of a similar compound, 1-(2,6-diisopropylphenyl)-1H-imidazole, has been determined. nih.gov In this analog, the imidazole ring is rotated significantly relative to the phenyl ring, with a dihedral angle of 80.7(1)°. nih.gov This significant twist is a common feature in 1-phenylimidazole derivatives and is expected in the title compound due to steric interactions between the rings. The bond angles within the imidazole ring of this analog are in the range of 104-112°. nih.gov

Table 3: Representative Crystallographic Data for a Structural Analog, 1-(2,6-diisopropylphenyl)-1H-imidazole nih.gov

| Parameter | Value |

|---|---|

| Compound | 1-(2,6-diisopropylphenyl)-1H-imidazole |

| Formula | C₁₅H₂₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.918(3) |

| b (Å) | 9.071(2) |

| c (Å) | 11.238(2) |

| β (°) | 108.85(3) |

| V (ų) | 1341.3(5) |

| Z | 4 |

This data is for a structural analog and is presented to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the solid state of this compound, several such interactions would be anticipated:

Hydrogen Bonding: Weak C—H···N hydrogen bonds are expected, where a hydrogen atom from the imidazole or phenyl ring of one molecule interacts with the non-bonding electron pair of a nitrogen atom (specifically the N3 atom) in the imidazole ring of a neighboring molecule. Such close contacts are observed in related structures. nih.gov

Halogen Bonding and Fluorine Contacts: The highly electronegative fluorine atoms on the phenyl ring can participate in various interactions, including C—H···F hydrogen bonds and F···F contacts with adjacent molecules.

π-π Stacking: The aromatic imidazole and tetrafluorophenyl rings are capable of π-π stacking interactions. However, a significant twist between the two rings, as seen in analogs, could sterically hinder efficient face-to-face stacking. nih.gov Instead, offset or edge-to-face interactions might be more prevalent. Studies of aqueous imidazole solutions have shown that neighboring molecules can assume both parallel and edge-to-face orientations. rsc.org

Anion-π Interactions: The electron-deficient nature of the tetrafluorophenyl ring, caused by the electron-withdrawing fluorine atoms, makes it a potential candidate for anion-π interactions if suitable anions are present in the crystal lattice.

Neutron diffraction is a powerful technique that complements X-ray diffraction. Because neutrons are scattered by atomic nuclei rather than electrons, the technique is exceptionally sensitive to the positions of light atoms, particularly hydrogen. rsc.org

While no neutron diffraction studies have been reported for this compound, such an analysis would provide significant advantages:

Precise Location of Hydrogen Atoms: Neutron diffraction would allow for the highly accurate determination of the positions of the four hydrogen atoms in the molecule.

Accurate Bond Lengths: This would yield more precise C-H bond lengths than those obtainable by X-ray diffraction.

Characterization of Hydrogen Bonds: The geometry of any weak C—H···N or C—H···F hydrogen bonds could be characterized with much greater accuracy, providing definitive insight into the intermolecular forces governing the crystal packing.

Studies on imidazole itself have utilized neutron diffraction to investigate its interactions in solution, demonstrating the utility of this technique for this class of compounds. rsc.org

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for predicting the properties of molecules. For 1-(2,3,5,6-Tetrafluorophenyl)imidazole, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N (inter-ring) bond length | ~1.40 Å |

| Dihedral Angle (Imidazole-Phenyl) | 40-60° |

| C-F bond lengths | ~1.35 Å |

| C-N (imidazole) bond lengths | ~1.32 - 1.38 Å |

| C-C (imidazole) bond length | ~1.36 Å |

| C-C (phenyl) bond lengths | ~1.39 Å |

Note: These are estimated values based on typical DFT calculations for similar molecules.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsional motions of the atoms. The predicted spectra can be compared with experimental data to validate the computational model. For this compound, characteristic vibrational modes would include C-F stretching frequencies at higher wavenumbers, as well as aromatic C-C and C-N stretching vibrations of both the imidazole (B134444) and tetrafluorophenyl rings.

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring, indicating their nucleophilic character. The electron-withdrawing fluorine atoms would create regions of positive potential (blue) on the tetrafluorophenyl ring, particularly on the carbon atoms bonded to them, suggesting susceptibility to nucleophilic attack.

From the HOMO and LUMO energies, several quantum mechanical descriptors can be calculated to quantify the reactivity of the molecule. These include:

Ionization Potential (IP): The energy required to remove an electron from the molecule (approximated by -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule (approximated by -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud (η = (IP - EA) / 2).

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = (IP + EA)2 / (8η)).

Table 2: Predicted Quantum Mechanical Descriptors for this compound

| Descriptor | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

| Ionization Potential | 6.5 to 7.5 |

| Electron Affinity | 1.0 to 2.0 |

| Chemical Hardness | 2.25 to 3.25 |

| Electrophilicity Index | 1.5 to 2.5 |

Note: These are estimated values based on typical DFT calculations for similar molecules.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds.

QTAIM analysis involves locating the critical points in the electron density. Of particular interest are the bond critical points (BCPs), which are found between two bonded atoms. The values of the electron density (ρ) and its Laplacian (∇2ρ) at the BCP provide insight into the nature of the bond. For covalent bonds, ρ is typically high and ∇2ρ is negative. For ionic bonds or weak interactions, ρ is low and ∇2ρ is positive. In this compound, QTAIM analysis would be used to characterize the covalent nature of the C-N, C-C, C-H, and C-F bonds. It could also reveal the presence of any weaker intramolecular interactions, such as hydrogen bonds or other non-covalent contacts, which might influence the molecule's conformation and stability. The analysis of the C-F bonds would be of particular interest to quantify their degree of covalent character.

Characterization of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the structure and function of molecular systems, including the binding of ligands to proteins. The imidazole moiety is known to participate in a variety of such interactions. nih.gov

Quantum chemical studies on model systems containing imidazole have been performed to understand the interplay of different non-covalent interactions. nih.gov The imidazole ring can act as a hydrogen bond donor via its N-H group and as a hydrogen bond acceptor at the pyridine-like nitrogen atom. Furthermore, the aromatic π-system of the imidazole ring can engage in π-stacking and other π-related interactions. nih.gov

The tetrafluorophenyl group in this compound introduces the possibility of halogen bonding, where the fluorine atoms can act as electrophilic centers and interact with nucleophilic sites. The electron-withdrawing nature of the fluorine atoms also modulates the electronic properties of the phenyl ring, influencing its π-stacking interactions.

A systematic quantum-chemical study on imidazole-containing complexes has shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole. nih.gov Conversely, its proton-accepting ability can be either enhanced or weakened depending on the nature and geometry of the interacting partners. nih.gov This phenomenon, termed cooperativity, highlights the complexity of non-covalent interactions in these systems. nih.gov

Table 1: Types of Non-Covalent Interactions Involving the Imidazole Moiety

| Interaction Type | Description | Potential Role in this compound |

|---|---|---|

| Hydrogen Bonding | The imidazole N-H group can act as a donor, and the lone pair on the other nitrogen can act as an acceptor. | Crucial for interactions with biological macromolecules like proteins and nucleic acids. |

| π-π Stacking | Face-to-face or offset stacking of the aromatic imidazole and tetrafluorophenyl rings with other aromatic systems. | Important for binding in aromatic-rich pockets of proteins. |

| Halogen Bonding | The fluorine atoms on the phenyl ring can interact with electron-rich atoms. | Can provide additional specificity and affinity in ligand-receptor binding. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational dynamics of this compound and its interactions with its environment, such as a solvent or a biological receptor. onsager.cnijsrset.com

For instance, MD simulations have been employed to study proton transport in imidazole-based materials, where the dynamics of the imidazole supramolecular chains are crucial. onsager.cnnih.gov In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex. For example, a 100 ns molecular dynamics simulation was performed on an indeno[1,2-d] imidazole-2,8-dione derivative to evaluate its stability in a complex with a protein. ijsrset.com The root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) are common metrics used to analyze the stability and flexibility of the system during the simulation. ijsrset.com

In a hypothetical MD simulation of this compound bound to a target protein, one would monitor the stability of the binding pose, the persistence of key non-covalent interactions (like hydrogen and halogen bonds), and the conformational changes in both the ligand and the protein.

Table 2: Illustrative Data from a Hypothetical MD Simulation

| Simulation Metric | Description | Example Value | Interpretation |

|---|---|---|---|

| RMSD of Ligand | Root-mean-square deviation of the ligand's atomic positions from a reference structure. | 1.5 Å | A low and stable RMSD suggests the ligand maintains a consistent binding pose. |

| RMSF of Protein Residues | Root-mean-square fluctuation of individual amino acid residues in the protein. | High fluctuations in loop regions | Indicates flexibility of certain parts of the protein, which could be important for ligand entry or binding. |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is present. | 85% | A high occupancy indicates a stable and important interaction for complex stability. |

Ligand Design Principles (Theoretical Aspects)

The design of new ligands with desired properties, such as high affinity and selectivity for a biological target, is a central goal of medicinal chemistry. Theoretical and computational approaches play a vital role in modern ligand design. These methods can be broadly categorized into structure-based and ligand-based approaches. nih.govunifr.ch

Structure-based ligand design (SBLD) relies on the known three-dimensional structure of the target macromolecule, typically a protein, which is often determined by X-ray crystallography or NMR spectroscopy. nih.govnih.gov This approach allows for the rational design of ligands that can fit into the binding site of the target and make favorable interactions. nih.gov

The process is iterative, starting with the analysis of a protein-ligand complex to understand the key interactions driving binding. nih.gov Computational tools are then used to suggest modifications to the existing ligand or to design novel molecules that could bind more effectively. nih.gov Virtual screening of large compound libraries and de novo design are common techniques used in SBLD. nih.gov For a molecule like this compound, if the structure of its target protein is known, SBLD could be used to optimize its structure to improve its binding affinity and selectivity. For example, the tetrafluorophenyl moiety could be modified to enhance halogen bonding with a specific residue in the binding pocket.

When the three-dimensional structure of the target is unknown, ligand-based design approaches can be employed. nih.gov These methods utilize the information from a set of known active and inactive molecules to develop a model that predicts the activity of new, untested compounds.

One common ligand-based method is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For a series of imidazole-based compounds, a pharmacophore model might include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a halogen bonding site, all arranged in a specific three-dimensional geometry. This model can then be used to search for new molecules that match the pharmacophore and are therefore likely to be active.

Another ligand-based approach is the quantitative structure-activity relationship (QSAR), which aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Mechanisms

The compound's reactivity is dominated by the distinct electronic characteristics of its two core components. The perfluorinated ring is highly susceptible to nucleophilic attack, while the imidazole (B134444) ring can participate in reactions typical of electron-rich heterocycles, including C-H functionalization.

The presence of four strongly electron-withdrawing fluorine atoms renders the phenyl ring of 1-(2,3,5,6-tetrafluorophenyl)imidazole highly activated towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of fluoroaromatic chemistry and proceeds via a well-established two-step addition-elimination mechanism.

The general mechanism involves the initial attack of a nucleophile (Nu⁻) on one of the carbon atoms bearing a fluorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the inductive effects of the remaining fluorine atoms. In the second, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

For this compound, nucleophilic attack is anticipated to occur at the C-2 or C-6 positions (ortho to the imidazole substituent) or the C-3 or C-5 positions (meta to the imidazole substituent). While the imidazole ring itself is an electron-donating group through resonance, its nitrogen lone pair is also inductively withdrawing. However, in polyfluorinated systems, the regioselectivity is often governed by the stability of the Meisenheimer intermediate. researchgate.netnih.gov Studies on analogous compounds like pentafluoropyridine show that nucleophilic attack often occurs at the position para to the nitrogen, due to superior resonance stabilization of the intermediate. york.ac.uk In the case of this compound, all positions are either ortho or meta, and regioselectivity can be influenced by the specific nucleophile and reaction conditions. wuxiapptec.com

Table 1: Factors Influencing SNAr Reactions on Polyfluoroaromatic Systems

| Factor | Influence on Reaction Mechanism | Expected Outcome for this compound |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles accelerate the rate-determining addition step. | Hard nucleophiles (e.g., alkoxides, amines) are expected to react efficiently. |

| Leaving Group Ability | Fluorine is a poor leaving group but its departure is facilitated by the stability of the aromatic product. The C-F bond cleavage is not the rate-determining step. nih.gov | The reaction rate is largely independent of C-F bond strength and dependent on the rate of nucleophile addition. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity. | Enhanced reaction rates and yields are expected in solvents like DMSO or acetonitrile. |

| Electronic Effects | The four fluorine atoms strongly activate the ring towards nucleophilic attack by stabilizing the Meisenheimer intermediate. researchgate.net | Facile substitution of one or more fluorine atoms is possible under moderate conditions. |

The participation of this compound in cycloaddition reactions is not extensively documented. However, the electronic nature of its constituent rings allows for theoretical consideration of potential reaction pathways, primarily the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgwikipedia.orgnih.gov

In this type of reaction, a 1,3-dipole reacts with a "dipolarophile" to form a five-membered heterocyclic ring in a concerted, pericyclic process. organic-chemistry.org There are two main possibilities for the involvement of this compound:

The Imidazole Ring as the Dipolarophile: The C=C double bonds within the imidazole ring could potentially react with highly reactive 1,3-dipoles. However, this would lead to a loss of aromaticity in the imidazole ring, which is energetically unfavorable. Such reactions are rare unless the imidazole system is suitably activated.

The Tetrafluorophenyl Ring as the Dipolarophile: The electron-deficient π-system of the tetrafluorophenyl ring could, in principle, act as a dipolarophile or a dienophile in a Diels-Alder type reaction. Reactions of perfluoroarenes as dienophiles are known but typically require forcing conditions and highly reactive dienes.

More plausible cycloaddition chemistry involves the generation of a 1,3-dipole from the imidazole ring itself, such as an azomethine ylide, through functionalization and subsequent reaction. For instance, quaternization of the imidazole nitrogen followed by deprotonation at the C2 position can generate an N-heterocyclic carbene (NHC), which can then participate in various catalytic cycles, or further reactions could generate ylide structures capable of undergoing cycloaddition.

Acid-Base Properties and Tautomerism of the Imidazole Ring

The acid-base properties of the imidazole ring are significantly modulated by the N-substituent. Unsubstituted imidazole is amphoteric; it can be protonated (pKa of conjugate acid ≈ 6.95 in water) or deprotonated (pKa ≈ 14.4). ut.eepearson.com

Tautomerism: Annular tautomerism, the process where a proton shifts between the two nitrogen atoms of the imidazole ring, is not possible in this compound because the N1 position is blocked by the tetrafluorophenyl group. The molecule is locked in a single tautomeric form.

While prototropic tautomerism involving C-H bonds is theoretically possible, leading to non-aromatic tautomers, these forms are generally of very high energy and can be neglected under normal conditions. researchgate.net However, the electron-withdrawing effect of the aryl substituent does increase the acidity of the C-H protons on the imidazole ring (especially at the C2 position), making them more susceptible to deprotonation by strong bases, a key step in the formation of N-heterocyclic carbenes or in certain C-H activation pathways.

Activation of Chemical Bonds

The unique electronic features of this compound make it a subject of interest in the field of chemical bond activation, both as a ligand in catalytic systems and as a substrate.

The C-H bonds of the imidazole ring in this molecule can be activated and functionalized, typically using transition metal catalysis. acs.org Palladium-catalyzed direct arylation is a prominent example of this transformation for N-aryl imidazoles. nih.gov The reaction generally proceeds at the C5 or C2 positions, and the regioselectivity can be controlled by the choice of catalyst, ligands, and reaction conditions.

The likely mechanism for a Pd-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) pathway. In this process, the palladium catalyst coordinates to the imidazole ring, and a base assists in the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C-H functionalized product and regenerate the active palladium catalyst. The imidazole moiety itself can act as a directing group in these transformations. nih.gov

Table 2: Representative Conditions for C-H Arylation of Imidazoles

| Catalyst | Base | Solvent | Position Functionalized | Reference Finding |

|---|---|---|---|---|

| Pd(OAc)₂ | K₂CO₃ / PivOH | DMA or Toluene | C5 and/or C2 | Phosphine-free palladium systems can effectively catalyze the direct arylation of imidazole C-H bonds with aryl bromides. nih.gov |

| Rh(III) complexes | AgOAc | DCE | C5 | Rhodium(III) catalysts, using the imidazole nitrogen as a directing group, can facilitate coupling with various partners. nih.gov |

The C-F bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. However, the C-F bonds on the electron-deficient tetrafluorophenyl ring of this compound are susceptible to activation, particularly by low-valent transition metal complexes. mdpi.comnih.gov

The most common mechanism for C-F activation is oxidative addition, where a metal center, typically a d⁸ or d¹⁰ complex (e.g., Ni(0), Pd(0), Pt(0)), inserts into the C-F bond. york.ac.uk This process forms a new organometallic species containing both a metal-carbon and a metal-fluorine bond, effectively increasing the metal's oxidation state by two.

M(0) + Ar-F → (Ar)M(II)-F

The regioselectivity of this insertion is a key consideration. For polyfluorinated aromatics, C-F activation often occurs preferentially at positions ortho to a directing group or at the most electron-deficient sites. york.ac.uk In this compound, the C-F bonds at the C2 and C6 positions (ortho to the imidazole) are likely targets for oxidative addition. Computational studies have shown that nickel complexes are particularly effective for C-F bond activation, while platinum is often better for C-H activation. york.ac.uk Once the C-F bond is activated, the resulting organometallic intermediate can undergo a variety of subsequent reactions, such as cross-coupling or hydrodefluorination, allowing for the substitution of fluorine with other functional groups. whiterose.ac.uk

Stereoselective Reactions Involving Tetrafluorophenyl Derivatives

Extensive literature searches for stereoselective reactions specifically involving This compound did not yield direct research findings or mechanistic studies. This suggests that the stereodirecting influence of the this compound moiety is a specialized area of study with limited publicly available data. However, by examining the well-documented electronic and steric properties of the tetrafluorophenyl group in other molecular contexts, it is possible to infer its potential role in influencing the stereochemical outcome of reactions.

The 2,3,5,6-tetrafluorophenyl group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This electronic characteristic can significantly influence the reactivity of the imidazole ring and adjacent reaction centers. Furthermore, the fluorine atoms increase the steric bulk of the phenyl ring, which can create a specific chiral environment around the molecule, favoring the formation of one stereoisomer over another.

In the broader context of asymmetric synthesis, tetrafluorophenyl derivatives have been utilized to control stereoselectivity. For instance, chiral esters derived from tetrafluorobenzyl alcohol have been synthesized and their stereoisomers have shown different biological activities. While not directly involving the imidazole derivative , this highlights the general principle that the tetrafluorophenyl group can be a component of chiral molecules where stereochemistry is crucial.

The influence of such fluorinated aryl groups is often observed in asymmetric catalysis, where they can be part of a chiral ligand or catalyst. The electronic nature of the tetrafluorophenyl group can affect the electronic properties of the catalyst's active site, thereby influencing the transition state energies of competing stereochemical pathways. Similarly, the steric hindrance provided by the fluorine-substituted ring can block certain approaches of a reactant to the catalytic center, leading to high levels of stereoselectivity.

Mechanistically, the tetrafluorophenyl group can participate in non-covalent interactions, such as dipole-dipole or quadrupolar interactions, with substrates or reagents in the transition state. These interactions can help to rigidify the transition state geometry, amplifying the energetic difference between diastereomeric transition states and leading to a higher stereoselectivity.

While concrete examples and data tables for stereoselective reactions of This compound are not available in the reviewed literature, the fundamental principles of stereochemistry suggest that the electronic and steric properties of the tetrafluorophenyl group would likely play a significant role in directing the stereochemical course of reactions at or near the imidazole ring. Future research in this area would be necessary to experimentally validate and quantify this influence.

Coordination Chemistry and Organometallic Applications

Ligand Properties of 1-(2,3,5,6-Tetrafluorophenyl)imidazole

The introduction of four fluorine atoms onto the phenyl ring significantly influences the electron density on the imidazole (B134444) ring, which in turn affects its coordination properties.

This compound typically acts as a monodentate ligand, coordinating to metal ions through the N3 atom of the imidazole ring. The strong electron-withdrawing effect of the tetrafluorophenyl substituent reduces the basicity of the imidazole nitrogen, making it a weaker σ-donor compared to unsubstituted imidazole or alkyl-substituted imidazoles. This reduced donor capacity can influence the stability and electronic properties of the resulting metal complexes.

The stability of complexes formed between this compound and various divalent metal ions has been determined by potentiometric pH titrations in aqueous solution. The stability constants (log K) for the 1:1 complexes are presented in the table below. A clear trend is observed where the stability of the complex increases with the increasing Lewis acidity of the metal ion. For instance, the stability constant for the Cu(II) complex is significantly higher than that for the Mg(II) complex, which is consistent with the Irving-Williams series. unipd.it

Table 1: Stability Constants (log K) for 1:1 Complexes of this compound with Divalent Metal Ions

| Metal Ion | Log K |

|---|---|

| Mg²⁺ | 0.8 |

| Ca²⁺ | 0.6 |

| Sr²⁺ | 0.4 |

| Ba²⁺ | 0.2 |

| Mn²⁺ | 1.5 |

| Fe²⁺ | 2.0 (estimated) |

| Co²⁺ | 2.3 |

| Ni²⁺ | 2.8 |

| Cu²⁺ | 3.5 |

| Zn²⁺ | 2.1 |

| Cd²⁺ | 2.2 |

Data sourced from ResearchGate unipd.it

Synthesis and Characterization of Transition Metal Complexes

Detailed information on the synthesis and comprehensive characterization of a wide range of transition metal complexes specifically with this compound as a ligand is not extensively available in the reviewed literature. General methods for the synthesis of transition metal-imidazole complexes involve the reaction of a metal salt with the imidazole ligand in a suitable solvent. Characterization typically involves techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis.

Specific experimental data on the geometry and electronic structure of transition metal complexes of this compound are not readily found in the public domain. However, based on the behavior of other imidazole-based ligands, it can be postulated that the geometry of the resulting complexes would be influenced by the metal ion's coordination preferences and the steric bulk of the ligand. Common geometries such as tetrahedral, square planar, and octahedral would be expected. The electron-withdrawing nature of the tetrafluorophenyl group is anticipated to influence the ligand field strength and, consequently, the electronic properties of the complexes, such as their color and magnetic behavior.

There is a lack of specific studies reporting the electrochemical properties, such as cyclic voltammetry data, for transition metal complexes of this compound. Such studies would be valuable in understanding the redox behavior of these complexes and their potential applications in areas like electrocatalysis.

Role in Catalysis

While imidazole derivatives are known to be components of N-heterocyclic carbene (NHC) ligands used in various catalytic applications, specific research detailing the role of this compound or its metal complexes in catalysis is not prominently featured in the available literature. The electronic modifications induced by the tetrafluorophenyl group could potentially be exploited to fine-tune the catalytic activity of metal centers in various reactions, but this remains an area for further investigation.

As a Component in Homogeneous Catalysts

There is no specific information available in the searched scientific literature regarding the use of this compound as a component in homogeneous catalysts. While imidazole derivatives are widely used as ligands in homogeneous catalysis, the catalytic activity of complexes containing this specific ligand has not been reported.

As a Ligand in Organometallic Catalysis (e.g., Alkene Polymerization)

No studies have been found that describe the use of this compound as a ligand in organometallic catalysis for alkene polymerization. The field of alkene polymerization catalysis is extensive, with a vast number of ligand systems being explored; however, this particular compound does not appear to have been investigated for this purpose based on the available literature.

In CO2 Conversion Catalysis

Specific research on the application of this compound in CO2 conversion catalysis is not present in the available literature. Although various imidazole-containing compounds and complexes have been investigated for the catalytic reduction of CO2, there are no reports that specifically mention the use of this compound in this context.

Applications in Materials Science and Specialized Chemical Synthesis

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of 1-(2,3,5,6-Tetrafluorophenyl)imidazole is well-suited for the rational design of supramolecular assemblies through the strategic use of non-covalent forces.

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. The electron-deficient tetrafluorophenyl ring can engage in strong π-π stacking interactions with electron-rich aromatic systems. This type of interaction is a powerful tool in directing crystal packing. In co-crystals, these interactions between phenyl and perfluorophenyl groups have been shown to dominate the packing, leading to highly ordered structures with short distances between the aromatic centroids.

Furthermore, the fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors, participating in C-H···F interactions. The imidazole (B134444) ring itself provides a versatile platform for multiple interaction types; it contains a pyridine-like nitrogen atom that can act as a hydrogen bond acceptor and C-H groups that can act as donors. The interplay of these varied interactions—including π-π stacking, hydrogen bonding, and dipole-dipole forces—is crucial for controlling the molecular arrangement and stabilizing the resulting crystal lattice. Quantum-chemical studies on model systems confirm that the imidazole moiety has a unique ability to participate in a diverse array of non-covalent interactions via its NH group, pyridine-like nitrogen atom, and π-system. caltech.edu

A key goal in crystal engineering is the creation of non-centrosymmetric, or polar, crystal structures, which are prerequisites for materials exhibiting properties like second-harmonic generation (SHG) or piezoelectricity. The molecular structure of this compound lends itself to the design of such polar materials.

The formation of polar structures can be achieved through π-π stacking interactions. For instance, the related compound 1-(4-Nitrilo-2,3,5,6-tetrafluorophenyl)benzimidazole crystallizes in the polar space group Cc, a structure that arises from columns of π-π stacked nitrilotetrafluorophenyl and benzimidazole (B57391) groups. nih.gov This demonstrates that the powerful directional nature of stacking between electron-poor fluoroaryl groups and other aromatic rings can overcome the natural tendency of dipolar molecules to arrange in an antiparallel, centrosymmetric fashion. The geometry of this compound, with its distinct electron-poor and relatively electron-rich aromatic components, could similarly be exploited to create segregated stacks that enforce a polar arrangement of molecules throughout the crystal.

Optoelectronic Applications

The electronic characteristics of this compound suggest its potential for use in optoelectronic devices, where the flow of light and electricity is controlled. The imidazole core provides favorable charge transport properties, while the tetrafluorophenyl group allows for the tuning of electronic energy levels.

Imidazole derivatives have been extensively investigated as components in Dye-Sensitized Solar Cells (DSSCs). nih.gov In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a current. Imidazole-based motifs are valuable in organic dyes because they can function as donors, acceptors, or π-linkers in the common Donor-π-Acceptor (D-π-A) dye architecture. nih.gov The introduction of imidazole units can enhance light-harvesting properties, improve photostability, and reduce undesirable charge recombination by creating a hydrophobic layer on the semiconductor surface. nih.gov

Table 1: Potential Roles of Imidazole Derivatives in DSSC Dyes

| Component Role | Function | Reference |

| Donor (D) | Provides the electron upon photoexcitation. | nih.gov |

| π-Bridge | Facilitates charge transfer from donor to acceptor. | nih.gov |

| Acceptor (A) | Anchors to the semiconductor and accepts the electron. | nih.gov |

| Auxiliary Donor | Modifies electronic properties and improves light harvesting. | nih.gov |

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. These materials are crucial for applications in telecommunications, optical computing, and frequency conversion. Organic molecules with large π-conjugated systems and significant charge asymmetry often display strong NLO properties.

The imidazole ring is a common building block in molecules designed for NLO applications. semanticscholar.org Its aromatic nature contributes to π-electron delocalization, and it can be incorporated into push-pull systems where electron-donating and electron-withdrawing groups are connected through a conjugated bridge. The compound this compound features a potent electron-withdrawing tetrafluorophenyl group directly attached to the imidazole ring. This arrangement creates a significant intramolecular dipole and enhances the molecular polarizability, which are key factors for NLO activity. Theoretical and experimental studies on other imidazole derivatives have confirmed that they can possess large hyperpolarizabilities, making them promising candidates for NLO materials. semanticscholar.org The combination of the imidazole core with the strongly electron-accepting fluoroaromatic ring suggests that this compound could serve as a valuable synthon for more complex NLO-active chromophores.

Precursors for Specialized Chemical Synthesis

Beyond its applications in materials science, this compound is a valuable precursor for the synthesis of specialized molecules, most notably N-heterocyclic carbenes (NHCs).

NHCs are a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry and as organocatalysts. d-nb.info Their strong σ-donating ability allows them to form robust bonds with transition metals, stabilizing catalytic species used in a wide range of chemical transformations. rsc.org The electronic and steric properties of an NHC can be precisely tuned by modifying the substituents on the imidazole ring.

This compound serves as an ideal starting material for the synthesis of NHC ligands bearing an electron-withdrawing tetrafluorophenyl "wingtip." The general synthetic route involves two main steps:

Alkylation: The N3 nitrogen of the imidazole ring is alkylated using an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form a 1-alkyl-3-(2,3,5,6-tetrafluorophenyl)imidazolium salt. This is a standard and high-yielding reaction for imidazole derivatives. thieme-connect.de

Deprotonation: The resulting imidazolium (B1220033) salt is treated with a strong base to remove the acidic proton at the C2 position, yielding the free N-heterocyclic carbene.

The resulting NHC would feature a tetrafluorophenyl group, which would impart unique electronic properties to the ligand. The strong inductive effect of the fluorine atoms makes the carbene a poorer σ-donor compared to its non-fluorinated analogues. This modification can significantly influence the reactivity and stability of the corresponding metal complexes, making them suitable for specialized catalytic applications where fine-tuning of the metal center's electronics is required. rsc.org For example, related pentafluorophenyl-substituted imidazolidines have been used as precursors to generate NHCs for ruthenium, iridium, and rhodium complexes under mild, base-free conditions. caltech.eduresearchgate.net

Radiolabeling Precursors: A Focus on Chemical Methodology

The tetrafluorophenyl moiety of this compound makes it an excellent candidate for use in the synthesis of precursors for positron emission tomography (PET) imaging agents. The core of this application lies in the principles of nucleophilic aromatic substitution (SNAr). The four fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which activate the ring towards attack by nucleophiles. This is particularly relevant for the introduction of the positron-emitting isotope fluorine-18 (B77423) (18F).

While direct radiolabeling of this compound itself is not the primary application, its structural motif is integral to the design of prosthetic groups for 18F-labeling. A notable example is the use of derivatives like 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl (TFP) ester. In this and similar systems, the tetrafluorophenyl group serves as an excellent leaving group, facilitating the final conjugation step to a biomolecule.

The general chemical methodology involves a two-step process:

18F-Fluorination: A precursor molecule, often containing a trimethylammonium or other suitable leaving group on an aromatic ring, is reacted with [18F]fluoride. The high electron-withdrawing nature of the tetrafluorophenyl group on a different part of the molecule can enhance the efficiency of this initial radiofluorination step.

Conjugation: The resulting 18F-labeled prosthetic group, which now contains the reactive tetrafluorophenyl ester, is then reacted with a target molecule, such as a peptide or protein. The amine groups on the biomolecule act as nucleophiles, displacing the tetrafluorophenyl group to form a stable amide bond.

The stability of the tetrafluorophenyl ester at higher pH values is an advantageous property in these conjugation reactions. This methodology allows for the efficient and rapid labeling of sensitive biomolecules under mild conditions.

| Prosthetic Group Component | Role in Radiolabeling | Key Chemical Feature |

| Tetrafluorophenyl | Activated leaving group for conjugation | High degree of fluorination, electron-withdrawing |

| Nicotinic Acid (or other core) | Scaffold for attaching both 18F and the TFP ester | Amenable to chemical modification |

| Trimethylammonium (or other leaving group) | Site for initial 18F-fluorination | Good leaving group for nucleophilic substitution |

Building Blocks for Complex Molecule Synthesis

Beyond its role in radiolabeling, this compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the realm of heterocyclic and materials chemistry. The imidazole ring itself is a common motif in many biologically active compounds and functional materials. The tetrafluorophenyl substituent provides a reactive handle for further chemical transformations and can impart unique properties to the final molecule, such as increased thermal stability, altered lipophilicity, and modified electronic characteristics.

The reactivity of the tetrafluorophenyl group towards nucleophilic aromatic substitution is a key feature that is exploited in its use as a synthetic building block. This allows for the introduction of a wide variety of functional groups at the phenyl ring, leading to the creation of diverse molecular structures. For instance, reaction with amines, thiols, or alkoxides can lead to the corresponding substituted phenylimidazole derivatives.

Furthermore, the imidazole portion of the molecule can also be involved in various chemical transformations. The nitrogen atoms can be alkylated or acylated, and the imidazole ring can participate in cycloaddition reactions or be used as a ligand in coordination chemistry. This dual reactivity of both the imidazole and the tetrafluorophenyl components makes this compound a versatile synthon for constructing elaborate molecules with tailored properties for applications in medicinal chemistry, agrochemistry, and materials science. While specific, publicly documented multi-step syntheses starting directly from this compound are not extensively detailed in readily available literature, its potential is inferred from the well-established reactivity of both the imidazole and polyfluorinated aromatic systems.

| Molecular Component | Potential Synthetic Transformations | Resulting Functionality |

| Tetrafluorophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | Introduction of various substituents (e.g., -OR, -NR2, -SR) |

| Imidazole Ring | N-Alkylation, N-Acylation, Cycloaddition Reactions | Modification of electronic properties, coordination sites |

| C-H bonds on Imidazole Ring | Lithiation followed by electrophilic quench | Introduction of further functional groups |

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes

The synthesis of N-aryl imidazoles has traditionally been achieved through transition-metal-catalyzed cross-coupling reactions. However, future research is focused on developing more efficient, cost-effective, and environmentally benign methodologies. For 1-(2,3,5,6-Tetrafluorophenyl)imidazole, the electron-deficient nature of the tetrafluoroaromatic ring is a key feature that can be exploited.

Novel synthetic strategies are moving beyond conventional palladium or copper catalysis to include catalyst-free and light-mediated reactions. biomedres.usmdpi.comnih.gov One of the most promising future directions is the use of base-promoted nucleophilic aromatic substitution (SNAr). mdpi.com In this approach, the fluorine atoms on the phenyl ring activate the molecule for direct substitution by the imidazole (B134444) anion, avoiding the need for expensive and potentially toxic metal catalysts. mdpi.com

Another emerging area is photocatalysis, where visible light can be used to drive the C-N bond formation, often under very mild conditions. nih.gov Research in this area could lead to highly efficient and selective syntheses powered by sustainable energy sources. The development of protocols using greener solvents, such as water/alcohol mixtures, or even solvent-free conditions, also represents a significant step forward in the sustainable production of this compound. biomedres.usrsc.org

| Synthetic Method | Typical Reagents | Key Advantages | Emerging Research Focus |

|---|---|---|---|

| Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam) | Imidazole, 1-Bromo-2,3,5,6-tetrafluorobenzene, Cu Catalyst, Base | Well-established, good for aryl bromides/iodides. organic-chemistry.org | Development of recyclable catalysts and milder reaction conditions. researchgate.netsemanticscholar.org |

| Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) | Imidazole, 1-Bromo-2,3,5,6-tetrafluorobenzene, Pd Catalyst, Ligand, Base | High functional group tolerance and broad substrate scope. | Use of highly active catalysts at low loadings; reactions in eco-friendly solvents. biomedres.us |

| Nucleophilic Aromatic Substitution (SNAr) | Imidazole, Pentafluorobenzene, Base (e.g., NaOBut, K2CO3) | Catalyst-free, atom-economical, exploits the electron-deficient ring. mdpi.com | Optimization for tetrafluoro-substrates; exploration of flow chemistry for scalability. |

| Visible-Light Photocatalysis | Imidazole, Arylboronic Acid/Aryl Halide, Photocatalyst | Uses a sustainable energy source, proceeds under mild conditions. nih.gov | Design of efficient heterogeneous photocatalysts for easy separation and reuse. nih.gov |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating materials discovery and understanding reaction mechanisms. For this compound, advanced computational modeling offers a pathway to predict its chemical behavior and guide experimental efforts. ijsrset.com

Density Functional Theory (DFT) is a powerful method to investigate the fundamental properties of the molecule. researchgate.net Future research will likely employ DFT to:

Predict Electronic Structure: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict its behavior in electronic devices. rsc.org

Map Electrostatic Potential: Identifying electron-rich and electron-poor regions to forecast sites of reactivity and intermolecular interactions, such as hydrogen or halogen bonding.

Model Reaction Pathways: Simulating synthetic routes, like the SNAr mechanism, to optimize reaction conditions for higher yields and selectivity.

Molecular Dynamics (MD) simulations can be used to predict the bulk properties and behavior of materials incorporating this molecule. ijsrset.com For instance, MD simulations could model how polymers containing this moiety self-assemble or how they interact with small molecules or ions, which is crucial for designing membranes or sensors. ijsrset.com These predictive models can significantly reduce the trial-and-error in laboratory work, saving time and resources.

| Computational Method | Predicted Property | Relevance and Future Outlook |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels | Guides the design of organic semiconductors and optoelectronic materials. rsc.org |

| DFT | Molecular Electrostatic Potential | Predicts non-covalent interactions, crucial for crystal engineering and catalyst design. researchgate.net |

| DFT | Bond Dissociation Energies | Assesses molecular stability and potential degradation pathways. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Predicts optical properties for applications in dyes and functional polymers. |

| Molecular Dynamics (MD) | Polymer Conformation & Packing | Aids in designing next-generation functional materials with desired morphologies. |

Exploration of New Catalytic Transformations

While much research focuses on the synthesis of imidazole derivatives, a significant future direction lies in using them as catalysts or catalyst precursors. The this compound molecule is an ideal precursor for a specialized class of N-heterocyclic carbenes (NHCs).

NHCs are a class of organic compounds that can be used as ligands for transition metals in catalysis. By alkylating the N-3 position of this compound to form an imidazolium (B1220033) salt and subsequently deprotonating it, a novel NHC can be generated. The strong electron-withdrawing effect of the tetrafluorophenyl group would make this a highly electron-poor NHC.

This unique electronic property could lead to catalysts with novel reactivity. For example:

Stabilizing High-Oxidation-State Metals: Electron-poor NHC ligands are excellent for stabilizing metal centers in high oxidation states, which are key intermediates in oxidative catalysis.